2-Amino-3-(2-chloro-6-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-chloro-6-(trifluoromethyl)phenyl)propanoic acid: , also known by its IUPAC name, is a fascinating compound with a complex structure. Its molecular formula is C10H9ClF3NO2 . Let’s explore its properties and applications.
Preparation Methods
trifluoromethyl (CF3) group onto the phenyl ring. While specific methods may vary, one common approach is through electrophilic aromatic substitution . The reaction typically uses a chlorinated precursor and a trifluoromethylating agent. The industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions. For example, it might participate in redox processes with suitable reagents.
- Substitution Reactions : The chloro substituent can be replaced by other functional groups. Common reagents include nucleophiles like amines or alkoxides.
- Major Products : Depending on the reaction conditions, products such as amine derivatives or carboxylic acids may form.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It could serve as a potential drug candidate due to its unique structure and pharmacophoric features.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Biology : It might interact with biological targets, influencing cellular processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the trifluoromethyl group imparts distinct properties. Comparing it to related molecules can highlight its uniqueness.
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
2-amino-3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
InChI Key |
MWFRHHLKIRMGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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